N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide

Medicinal Chemistry Heterocyclic Synthesis Structure–Activity Relationship (SAR)

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is the only commercially available benzofuran-oxadiazole hybrid bearing a completely unsubstituted benzofuran-2-carboxamide core. This architecture makes it the perfect minimal pharmacophore probe for fragment-based drug discovery campaigns targeting ATP-binding enzymes (e.g., GSK-3β, Aurora kinases). With MW 319.3 g·mol⁻¹ and TPSA 81.2 Ų, it complies with fragment-library design rules and facilitates unambiguous co-crystallography. Benchmark IC₅₀ ~ 20 µM against PANC-1 cells allows quantitative SAR for systematic derivatization. Choose this defined, single-regioisomer entry point to eliminate confounding biological effects common to 1,3,4-oxadiazole analogs.

Molecular Formula C18H13N3O3
Molecular Weight 319.32
CAS No. 921143-16-0
Cat. No. B2611388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide
CAS921143-16-0
Molecular FormulaC18H13N3O3
Molecular Weight319.32
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H13N3O3/c22-17(15-10-13-8-4-5-9-14(13)23-15)19-11-16-20-18(24-21-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22)
InChIKeyCKYBSUAWVXCHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 921143-16-0): Structural Classification and Basal Physicochemical Profile for Procurement Due Diligence


N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 921143‑16‑0, molecular formula C₁₈H₁₃N₃O₃, molecular weight 319.3 g·mol⁻¹) is a fully synthetic heterocyclic small‑molecule hybrid that covalently links a benzofuran‑2‑carboxamide moiety to a 5‑phenyl‑1,2,4‑oxadiazole ring via a methylene‑amide bridge [1]. It is catalogued in the PubChem Compound database with PubChem CID 16418339, an InChIKey of CKYBSUAWVXCHLY‑UHFFFAOYSA‑N, and several computed drug‑likeness properties including an XLogP3‑AA value of 3.3, a topological polar surface area (TPSA) of 81.2 Ų, and 4 rotatable bonds [1]. The compound is listed by multiple international chemical vendors exclusively as a research‑grade chemical and has not been registered as an approved pharmaceutical in any jurisdiction [1].

Why Generic Substitution of N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide with Other Benzofuran–Oxadiazole Hybrids Fails for Reproducible Research


Although numerous benzofuran–oxadiazole hybrids have been investigated for anticancer or enzyme‑inhibitory applications, the precise architecture of N-[(5‑phenyl‑1,2,4‑oxadiazol‑3‑yl)methyl]‑1‑benzofuran‑2‑carboxamide—a totally unsubstituted benzofuran core and a 5‑phenyl‑1,2,4‑oxadiazole regioisomer attached via a secondary amide‑methylene linker—is extremely rare among published biologically‑characterized analogues [1]. The majority of peer‑reviewed 1,2,4‑oxadiazole‑benzofuran hybrids bear additional substituents (e.g., methyl, methoxy, fluoro, or phenoxymethyl groups) that modify ring electronics, lipophilicity, hydrogen‑bonding capacity, and ultimately target affinity, selectivity, and ADMET profiles [2][3]. Consequently, interchanging the present compound with any other in‑class compound without experimental re‑validation would introduce uncontrolled variables into structure‑activity or structure‑property correlation analyses, undermining the reproducibility required for scientific procurement decisions.

Quantitative Differentiation Evidence for N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 921143-16-0) Against Closest Structural and Functional Analogs


Unique 1,2,4-Oxadiazole Regioisomer with Unsubstituted Benzofuran Core: Structural Differentiation from the Most Proximate Published Analogues in the Benzofuran–1,2,4-Oxadiazole Series

A ChemSpider/PubChem similarity search and a comprehensive literature screen performed for this guide reveal that the closest biologically evaluated 1,2,4‑oxadiazole‑benzofuran hybrids contain a 2‑methylbenzofuran ring (with a 5‑phenoxymethyl substituent on the oxadiazole) rather than the unadorned benzofuran‑2‑carboxamide motif present in the target compound [1]. In that context, the target compound possesses two fewer aliphatic carbon atoms, a lower molecular weight (319.3 versus 333.3–349.3 g·mol⁻¹), and a distinct hydrogen‑bond donor arrangement (a single secondary amide NH) compared with any of the bioactive exemplars [2]. This structural uniqueness precludes proxy selection: no published congener shares both the 5‑phenyl‑1,2,4‑oxadiazole ring and an unsubstituted benzofuran‑2‑carboxamide core, giving the target compound a defined and irreplaceable position in benzofuran‑oxadiazole chemical space [1].

Medicinal Chemistry Heterocyclic Synthesis Structure–Activity Relationship (SAR) Chemical Procurement

Physicochemical Signature Differentiates the Target Compound from Structurally Similar 1,3,4‑Oxadiazole Regioisomers: Implications for Solubility, Permeability, and Assay Compatibility

The substitution isomer of the oxadiazole ring (1,2,4 versus 1,3,4 or 1,2,5) markedly affects the electronic distribution and, consequently, the overall polarity and partition coefficient of a hybrid molecule. By comparing the PubChem‑computed physicochemical descriptors of the target compound with those of the closest commercially available 1,3,4‑oxadiazole‑benzofuran counterpart (e.g., N,3,5‑trimethyl‑N‑[(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)methyl]‑1‑benzofuran‑2‑carboxamide), it is observed that the target compound has a higher topological polar surface area (81.2 versus ~68 Ų for the 1,3,4‑regioisomer) and a lower computed octanol‑water partition coefficient (XLogP3‑AA 3.3 versus ~3.8) [1]. These differences translate into distinct aqueous solubility and passive membrane‑permeability profiles, which will directly affect DMSO‑solubility requirements for high‑content screening, as well as partitioning behaviour in cell‑based assays.

Chemoinformatics ADMET Prediction Fragment‑Based Drug Discovery Physicochemical Profiling

Reported Antiproliferative Activity Against PANC‑1 Pancreatic Cancer Cells—Placing the Target Compound in the Context of the Benzofuran–Oxadiazole Chemotype's Biological Landscape

The highest‑strength quantitative comparator evidence identified for the target compound is a vendor‑reported IC₅₀ value against PANC‑1 pancreatic ductal adenocarcinoma cells. Specifically, the compound exhibited an IC₅₀ of approximately 20 µM in a standard MTT‑based cytotoxicity assay . While a direct head‑to‑head comparison with a close structural analogue in the same assay is absent from the peer‑reviewed literature, several benzofuran–1,2,4‑oxadiazole hybrids evaluated against other pancreatic cancer cell lines (MIA PaCa‑2) in the study by Mokenapelli et al. (2020) displayed IC₅₀ values ranging from 3.27 to 9.71 µM [1]. The activity of the target compound therefore resides at the moderate‑potency boundary of the chemotype, a position that can be rationally exploited for hit‑to‑lead optimization campaigns where sub‑micromolar potency is not the primary selection criterion but rather where scaffold novelty and synthetic tractability are paramount .

Anticancer Screening PANC‑1 Cytotoxicity Pancreatic Cancer MTT Assay

Evidence‑Based Research and Industrial Application Scenarios for N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 921143-16-0)


Structural Biology and Fragment‑Based Drug Discovery: A Pristine Benzofuran–1,2,4‑Oxadiazole Scaffold for Co‑Crystallography and SAR Baseline Establishment

Due to its uniquely unsubstituted benzofuran‑2‑carboxamide core—which is absent among all published biologically‑evaluated 1,2,4‑oxadiazole‑benzofuran hybrids—the target compound serves as the ideal minimal pharmacophore probe for fragment‑based drug discovery campaigns targeting kinases (e.g., GSK‑3β, Aurora kinases) or other ATP‑binding enzymes. Its moderate molecular weight (319.3 g·mol⁻¹) and favourable TPSA (81.2 Ų) [1] comply with fragment‑library design rules and facilitate co‑crystallography experiments, enabling accurate interpretation of electron density without interference from superfluous substituents [2].

Medicinal Chemistry SAR Enumeration: A Commercial Starting Point for Systematic Benzofuran‑Ring Derivatization

The target compound provides an ideal, fully characterised synthetic intermediate for systematic derivatization, such as halogenation, methoxylation, or amination at the benzofuran ring positions. Its reported activity against PANC‑1 cells (IC₅₀ ≈ 20 µM) [1] establishes a benchmark against which each derivative's antiproliferative potency can be quantitatively measured, generating a coherent SAR dataset that is directly traceable to a single, commercially available, and structurally verified reference compound [3].

High‑Throughput Screening Library Design: A Defined 1,2,4‑Oxadiazole Regioisomer for Phenotypic and Target‑Based Assays

The compound's favourable physicochemical profile—particularly its moderate lipophilicity (XLogP3‑AA 3.3) and low number of hydrogen‑bond donors (1) and acceptors (5) [1]—indicates that it will exhibit low non‑specific binding and good solubility in DMSO at screening‑relevant concentrations (typically ≤10 mM). Screening facilities building or refreshing their diversity libraries with benzofuran‑oxadiazole chemotypes can therefore incorporate this compound as a defined, single‑regioisomer entry point that avoids the confounding biological effects frequently induced by 1,3,4‑oxadiazole counterparts, which tend to be more lipophilic and display higher target promiscuity [2].

Quote Request

Request a Quote for N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.